molecular formula C14H18O B7977810 Cyclopentyl(2-ethylphenyl)methanone CAS No. 67281-41-8

Cyclopentyl(2-ethylphenyl)methanone

Cat. No. B7977810
CAS RN: 67281-41-8
M. Wt: 202.29 g/mol
InChI Key: WITXUMKVXQOKOG-UHFFFAOYSA-N
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Description

Cyclopentyl(2-ethylphenyl)methanone is a chemical compound with the molecular formula C14H18O . It’s a derivative of methanone where the methanone functional group is bonded to a cyclopentyl group and a 2-ethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is derived from its InChI string . It consists of a cyclopentyl ring attached to a methanone functional group, which is further attached to a 2-ethylphenyl group . For a detailed structural analysis, please refer to a professional chemist or a reliable chemistry software.

properties

IUPAC Name

cyclopentyl-(2-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-11-7-5-6-10-13(11)14(15)12-8-3-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXUMKVXQOKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696495
Record name Cyclopentyl(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67281-41-8
Record name Cyclopentyl(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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